![molecular formula C15H16N2O3S2 B2408545 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 1705568-74-6](/img/structure/B2408545.png)
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Description
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as PTPRQ inhibitor, is a chemical compound with potential applications in scientific research. This compound is a potent inhibitor of PTPRQ, a protein tyrosine phosphatase receptor that is involved in regulating cell growth and differentiation.
Scientific Research Applications
Catalytic Applications
3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide and its derivatives have been explored for their catalytic applications. For instance, an amide derivative was utilized as a ligand in copper-catalyzed coupling reactions, demonstrating significant efficacy in producing pharmaceutically important compounds (Ma et al., 2017).
Synthetic Methodologies
The compound plays a role in novel synthetic methodologies. A study by Bianchi et al. (2014) showed its use in the ring opening of nitrothiophenes, leading to the synthesis of N-fused pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, highlighting its versatility in organic synthesis (Bianchi et al., 2014).
Antibacterial Applications
A study conducted in 2012 explored the antibacterial activity of related sulfonamide compounds. These compounds, including derivatives of 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, demonstrated significant activity against bacteria like Staphylococcus aureus, indicating potential applications in antibacterial therapies (Ajani et al., 2012).
Anticancer Research
Research into anticancer applications has been conducted, with derivatives of the compound being synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This highlights its potential in the development of novel anticancer agents (Redda et al., 2011).
Material Science
In the field of material science, derivatives of 3-(phenylsulfonyl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide have been used in the synthesis of novel materials. For instance, the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties was reported, demonstrating the compound's utility in developing new materials with specific properties (Liu et al., 2013).
Drug Discovery
The compound and its derivatives have been implicated in drug discovery and development. For example, its structural elements were critical in discovering selective RORγt inverse agonists, showing its relevance in designing new drugs (Duan et al., 2019).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(16-14-7-4-10-21-14)17-9-8-13(11-17)22(19,20)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHWNWRZMLZIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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